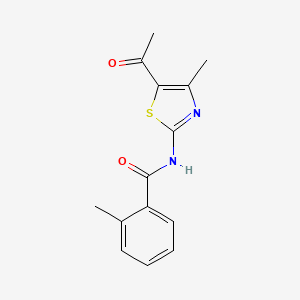

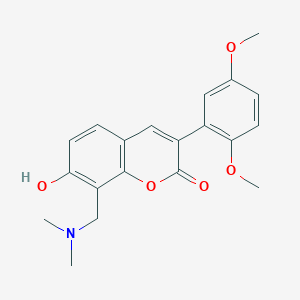

3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activities. The presence of dimethoxyphenyl and dimethylamino groups may influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves the formation of the chromene ring system followed by functionalization at various positions. For example, the synthesis of related compounds has been demonstrated through the condensation of intermediates with various reagents, such as hydrazonyl halides, phenacyl bromide, and active methylene compounds, to yield a variety of heterocyclic structures with potential antitumor activity . Another approach involves the reaction of chromen-3-yl-phosphonate with amines to obtain cyclic phosphonic analogues . These methods highlight the versatility of chromen-2-one derivatives in synthesizing a wide range of biologically relevant compounds.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be quite complex, with the potential for intramolecular hydrogen bonding and various substituent effects. For instance, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic system, with specific cell constants and the formation of linear chains due to π-π stacking . This suggests that the compound of interest may also exhibit unique structural features that could influence its chemical behavior and interactions.

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo a range of chemical reactions, including photochromic and redox reactions. For example, certain 2H-pyrano[3,2-c]chromen-5-one derivatives exhibit photochromic behavior, changing color upon UV irradiation, and can be reduced to blue fluorescent compounds . The reactivity of the compound may also be influenced by the presence of electron-donating and electron-withdrawing groups, which can affect its interaction with nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of hydroxy groups and other substituents can affect their solubility, fluorescence, and hydrogen bonding capacity. For instance, a related fluorescent probe based on a chromen-4-one derivative was sensitive to hydrogen bonding in binary mixtures of organic solvents, which could be used for analytical applications . The compound of interest may also display unique solvency and fluorescence properties due to its specific substituents.

properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-21(2)11-16-17(22)7-5-12-9-15(20(23)26-19(12)16)14-10-13(24-3)6-8-18(14)25-4/h5-10,22H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSPNTGOODOKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=C(C=CC(=C3)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)

![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)

![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)